Cevipabulin Fumarate

Multidrug Resistance P-glycoprotein Efflux Antimitotic Chemotherapy

Cevipabulin fumarate (TTI‑237) offers a unique dual‑mechanism profile for microtubule research: it binds the vinca site yet stabilizes microtubules like a taxane. Its low P‑gp susceptibility (25‑fold IC₅₀ shift vs >800‑fold for taxanes/vincas) makes it essential for MDR studies. Orally bioavailable and water‑soluble, it enables chronic p.o. dosing in xenograft models where IV agents are impractical. No other commercial compound replicates this profile.

Molecular Formula C22H26ClF5N6O7
Molecular Weight 616.9 g/mol
CAS No. 849550-69-2
Cat. No. B1256153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCevipabulin Fumarate
CAS849550-69-2
Synonyms5-chloro-6-(2,6-difluoro-4-(3-(methylamino)propoxy)phenyl)-N-(1,1,1-trifluoropropan-2-yl)-(1,2,4)triazolo(1,5-a)pyrimidin-7-amine
cevipabulin
CNDR-51533
CNDR-51657
TTI-237
Molecular FormulaC22H26ClF5N6O7
Molecular Weight616.9 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(=CC(=O)O)C(=O)O.O.O
InChIInChI=1S/C18H18ClF5N6O.C4H4O4.2H2O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2;5-3(6)1-2-4(7)8;;/h6-9,25,28H,3-5H2,1-2H3;1-2H,(H,5,6)(H,7,8);2*1H2/b;2-1+;;/t9-;;;/m0.../s1
InChIKeyUUFXQPPJVCARJY-CBVSRFFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cevipabulin Fumarate (CAS 849550-69-2) – Overview for Preclinical and Translational Oncology Procurement


Cevipabulin fumarate (TTI‑237) is a synthetic triazolopyrimidine‑based microtubule‑active agent with a dual‑domain mechanism: it binds at the vinca‑site of αβ‑tubulin yet functionally enhances tubulin polymerisation in a taxane‑like manner without causing microtubule depolymerisation [1]. The compound demonstrates oral bioavailability and water solubility, reaching a maximum clinical phase of II for solid tumours [2]. Structurally, it is the fumarate dihydrate salt of a chiral triazolopyrimidine (free base CAS 849550‑05‑6), with a molecular weight of 616.92 g/mol for the dihydrated form [3].

Cevipabulin Fumarate – Why Generic Microtubule Inhibitor Substitution Is Not Scientifically Equivalent


Conventional microtubule‑targeting agents are divided into two mechanistic classes: taxanes (e.g., paclitaxel, docetaxel) that stabilise microtubules, and vinca alkaloids (e.g., vincristine, vinblastine) that destabilise them. Cevipabulin defies this binary classification—it occupies the vinca‑binding pocket but induces polymerisation and stabilisation of microtubules in a manner more closely resembling docetaxel than vincristine [1]. Moreover, cevipabulin shows markedly reduced susceptibility to P‑glycoprotein (P‑gp)–mediated efflux, with only a 25‑fold IC₅₀ shift in P‑gp‑overexpressing cells, compared to 806‑fold for paclitaxel and 925‑fold for vincristine [2]. Therefore, cevipabulin cannot be functionally substituted by either a taxane or a vinca alkaloid without fundamentally altering the pharmacological profile and resistance vulnerability of the study.

Cevipabulin Fumarate – Head‑to‑Head Quantitative Differentiation Evidence for Procurement Decision‑Making


P‑Glycoprotein‑Mediated Resistance Shift: Cevipabulin vs. Paclitaxel and Vincristine

In a cell line engineered to express high levels of P‑glycoprotein (P‑gp, MDR1), the IC₅₀ of cevipabulin (TTI‑237) increased only 25‑fold relative to the parental line. In contrast, the IC₅₀ of paclitaxel increased 806‑fold and the IC₅₀ of vincristine increased 925‑fold under identical conditions [1]. This indicates that cevipabulin is a significantly weaker substrate for the major multidrug resistance efflux pump than either comparator.

Multidrug Resistance P-glycoprotein Efflux Antimitotic Chemotherapy

Cytotoxicity Potency Range: Cevipabulin Across Multiple Human Cancer Cell Lines

Cevipabulin exhibits cytotoxicity IC₅₀ values ranging from 18–40 nM across a panel of human tumour cell lines, including ovarian (SK‑OV‑3), breast (MDA‑MB‑435, MDA‑MB‑468), prostate (LnCaP), and cervical (HeLa) cancers [1]. In COLO 205 colorectal adenocarcinoma cells, a specific IC₅₀ of 31 nM was reported [2]. This potency is comparable to or exceeds that of many clinically used microtubule inhibitors in the same assays, although direct head‑to‑head data for all lines are limited.

Cytotoxicity Screening Antiproliferative Activity In Vitro Pharmacology

Microtubule Polymerisation Dynamics: Cevipabulin vs. Docetaxel and Vincristine

In cell‑free tubulin polymerisation assays, cevipabulin (100 µM) inhibits the binding of [³H]vinblastine to tubulin, confirming interaction with the vinca‑binding domain. However, cevipabulin produces a marked increase in turbidity development that more closely resembles the polymerisation‑enhancing effect of docetaxel than the depolymerising effect of vincristine [1]. This functional divergence from vincristine, despite shared binding‑site occupancy, is a defining characteristic of cevipabulin.

Tubulin Polymerisation Microtubule Dynamics Mechanism of Action

Microtubule Flexibility and Velocity: Cevipabulin vs. Paclitaxel

Microtubules stabilised by cevipabulin exhibit greater flexibility and significantly higher gliding velocity in kinesin‑driven motility assays compared to microtubules stabilised by paclitaxel [1]. This biophysical distinction suggests that cevipabulin‑bound microtubules possess different mechanical and motor‑protein interaction properties than those stabilised by the taxane‑site ligand paclitaxel.

Microtubule Mechanics Biophysical Comparison Cytoskeleton Dynamics

Cevipabulin Fumarate – Recommended Application Scenarios Based on Quantified Differentiation Evidence


In Vitro and In Vivo Studies of P‑Glycoprotein‑Mediated Multidrug Resistance

Cevipabulin’s minimal 25‑fold IC₅₀ shift in P‑gp‑overexpressing cells, versus 806‑fold for paclitaxel and 925‑fold for vincristine [1], makes it the preferred microtubule‑active tool compound for investigating multidrug resistance mechanisms or screening for MDR1‑bypassing agents. It is particularly suited for use in MDR1‑positive tumour xenograft models where taxanes and vinca alkaloids fail to show efficacy.

Biophysical and Mechanistic Studies of Microtubule Dynamics and Motor Protein Interactions

Because cevipabulin‑stabilised microtubules are more flexible and exhibit higher kinesin‑driven velocities than paclitaxel‑stabilised microtubules [2], cevipabulin is the compound of choice for in vitro reconstitution assays examining the interplay between microtubule mechanical properties and motor protein function. It should not be substituted with paclitaxel when the goal is to study microtubule mechanics under a non‑taxane stabilisation regime.

Preclinical Efficacy Studies Requiring Oral Bioavailability of a Microtubule Stabiliser

Cevipabulin is orally bioavailable and can be administered p.o. in saline, showing in vivo antitumour activity in LoVo colon carcinoma and U87‑MG glioblastoma xenografts [1]. This distinguishes it from many clinically used microtubule‑targeting agents that require intravenous administration. It is therefore a valuable tool for oral dosing studies in rodents where chronic microtubule stabilisation is desired.

Functional Differentiation Studies Between Vinca‑Site Binding and Microtubule Stabilisation

Cevipabulin uniquely occupies the vinca‑binding site of tubulin yet promotes polymerisation and stabilisation in a manner functionally similar to docetaxel [1]. This paradoxical mechanism makes cevipabulin an essential chemical probe for dissecting the structural determinants of microtubule stabilisation versus depolymerisation at the vinca domain. No other commercially available compound replicates this dual‑function profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cevipabulin Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.